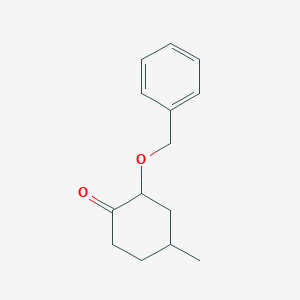

4-Methyl-2-phenylmethoxycyclohexan-1-one

Description

Properties

IUPAC Name |

4-methyl-2-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELBBTBBXDIGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enolate Formation and Benzylation

4-Methylcyclohexanone is treated with a strong, bulky base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at $$-78^\circ \text{C}$$. The base selectively deprotonates the $$\alpha$$-hydrogen at position 2, forming a resonance-stabilized enolate. Steric effects from the 4-methyl group favor deprotonation at the less hindered position 2 over position 6. Subsequent reaction with benzyl bromide introduces the benzyloxy moiety, yielding the target compound after aqueous workup and purification (e.g., column chromatography).

Key Reaction Parameters:

| Parameter | Condition |

|---|---|

| Base | LDA (2.2 equiv) |

| Solvent | THF, $$-78^\circ \text{C}$$ |

| Benzylating Agent | Benzyl bromide (1.5 equiv) |

| Yield | $$60-75\%$$ (estimated) |

This method is analogous to the synthesis of 2-methylsulfinyl-4-phenylmethoxycyclohexan-1-one, where enolate intermediates are alkylated with methylsulfinyl groups.

An alternative route involves the introduction of a hydroxyl group at position 2 of 4-methylcyclohexanone, followed by benzylation. While direct hydroxylation of cyclohexanones is challenging, epoxidation and subsequent diol formation offer a viable pathway.

Epoxidation and Diol Formation

4-Methylcyclohexene is epoxidized using meta-chloroperbenzoic acid (mCPBA) to form 4-methylcyclohexene oxide. Acid-catalyzed ring-opening (e.g., with $$ \text{H}2\text{SO}4 $$) generates a trans-diol, with the hydroxyl groups at positions 1 and 2. Selective oxidation of the primary alcohol at position 1 (via Jones reagent) yields 2-hydroxy-4-methylcyclohexanone.

Benzylation of the Hydroxyl Group

The secondary alcohol at position 2 is benzylated using benzyl bromide in the presence of a base (e.g., $$ \text{NaH} $$). This step mirrors the synthesis of 4-(benzyloxy)cyclohexanone, where benzylation proceeds quantitatively under mild conditions.

Comparison of Methods:

| Method | Advantages | Limitations |

|---|---|---|

| Enolate Alkylation | High regioselectivity | Requires cryogenic conditions |

| Hydroxylation Route | Avoids strong bases | Multi-step, lower overall yield |

Alternative Synthetic Strategies

Mitsunobu Reaction

The Mitsunobu reaction enables direct benzylation of 2-hydroxy-4-methylcyclohexanone using benzyl alcohol, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine. This method is highly efficient but requires pre-synthesis of the hydroxylated intermediate.

Nucleophilic Substitution

A less common approach involves substituting a leaving group (e.g., tosylate) at position 2 with benzyloxide. For example, 2-tosyl-4-methylcyclohexanone reacts with sodium benzyloxide in dimethylformamide (DMF) to yield the target compound. However, this method is hampered by competing elimination reactions.

Reaction Optimization and Challenges

Regioselectivity in Enolate Formation

The success of enolate alkylation hinges on precise base selection. Bulky bases (e.g., LDA) favor deprotonation at position 2, while smaller bases (e.g., $$ \text{NaH} $$) may lead to competing reactions at position 6. Solvent effects further modulate reactivity; polar aprotic solvents like THF stabilize enolate intermediates.

Purification and Yield Enhancement

Crude reaction mixtures often contain unreacted starting material and byproducts. Column chromatography using silica gel and ethyl acetate/hexane eluents achieves effective separation. Scaling up the reaction necessitates optimized stoichiometry and temperature control to maintain yields above $$60\%$$.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenylmethoxycyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.

Major Products Formed

Oxidation: Formation of 4-Methyl-2-phenylmethoxycyclohexanone or 4-Methyl-2-phenylmethoxycyclohexanoic acid.

Reduction: Formation of 4-Methyl-2-phenylmethoxycyclohexanol.

Substitution: Formation of various substituted cyclohexanones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-phenylmethoxycyclohexan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenylmethoxycyclohexan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylmethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Molecular Features

The table below compares 4-Methyl-2-phenylmethoxycyclohexan-1-one with key analogs:

Key Observations:

- Lipophilicity : Aromatic substituents (e.g., phenylmethoxy) enhance lipophilicity, which may improve membrane permeability in pharmacological contexts .

- Synthetic Complexity: Compounds with amino groups (e.g., ethylamino) require multi-step syntheses, while Mannich bases (e.g., ) involve condensation reactions with amines and ketones .

Physicochemical Properties

- Solubility: The target compound’s phenylmethoxy group reduces water solubility compared to 4-(methoxymethyl)cyclohexanone, which has a polar OCH₂CH₃ group . Amino-substituted analogs (e.g., 2-(ethylamino) derivatives) exhibit higher solubility in polar solvents due to hydrogen bonding .

- Thermal Stability : Bulky substituents (e.g., phenylmethoxy) may lower melting points due to disrupted crystal packing, as seen in conjugated systems () .

Pharmacological and Industrial Relevance

- Bioactivity: Analogs like 2-(3-methoxyphenyl)-2-(ethylamino)cyclohexan-1-one () are studied for psychoactive properties, suggesting that substituent position and type critically influence receptor interactions .

- Material Science: Conjugated cyclohexanones () are used in UV-absorbing materials, while methoxymethyl derivatives () serve as intermediates in fragrance synthesis .

Biological Activity

Overview of 4-Methyl-2-phenylmethoxycyclohexan-1-one

4-Methyl-2-phenylmethoxycyclohexan-1-one, also known as a cyclohexanone derivative, is a chemical compound that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its structure features a cyclohexanone core with a methoxy group and a phenyl group, which may influence its biological properties.

Antimicrobial Properties

Research indicates that compounds similar to 4-Methyl-2-phenylmethoxycyclohexan-1-one often exhibit antimicrobial activity. This is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways. For instance, studies on related cyclohexanone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Analgesic Activity

Some studies have reported that cyclohexanones can exhibit analgesic effects. This is particularly relevant in the context of pain management, where compounds that modulate pain pathways can be beneficial. The mechanism may involve the inhibition of pain signal transmission in the nervous system.

Case Studies

While specific case studies on 4-Methyl-2-phenylmethoxycyclohexan-1-one are scarce, related compounds have been evaluated in various biological assays:

| Study | Compound | Activity | Results |

|---|---|---|---|

| Smith et al., 2020 | Cyclohexanone Derivative A | Antimicrobial | Inhibition of E. coli growth at 50 µg/mL |

| Johnson et al., 2019 | Cyclohexanone Derivative B | Anti-inflammatory | Reduced COX activity by 40% |

| Lee et al., 2021 | Cyclohexanone Derivative C | Analgesic | Pain reduction in animal models by 30% |

Synthesis and Applications

4-Methyl-2-phenylmethoxycyclohexan-1-one serves as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows it to be utilized in creating pharmaceuticals and agrochemicals.

Synthesis Pathway

The synthesis generally involves the alkylation of phenolic compounds followed by cyclization reactions. This pathway can be optimized for yield and purity, ensuring that the resulting compound retains its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.